molecular formula C13H15F2N3 B11751656 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B11751656
M. Wt: 251.27 g/mol
InChI Key: CETMTRNPZVOYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is a substituted pyrazole derivative featuring dual fluorinated aromatic systems. Its structure includes:

  • A 5-fluoro-1,3-dimethyl-1H-pyrazol-4-ylmethyl group, where the pyrazole ring is substituted with fluorine at position 5 and methyl groups at positions 1 and 3.
  • A 4-fluorobenzyl group attached via an amine linkage.

Key physicochemical properties (derived from structural analogs in , and 18):

  • Molecular weight: Estimated ~263–299 g/mol (based on related structures) .
  • Purity: 95% (common among analogs in the same synthesis protocols) .

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C13H15F2N3/c1-9-12(13(15)18(2)17-9)8-16-7-10-3-5-11(14)6-4-10/h3-6,16H,7-8H2,1-2H3

InChI Key

CETMTRNPZVOYLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=C(C=C2)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with fluorine and methyl groups.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the fluorophenyl group.

    Final Assembly: The final step involves the formation of the amine linkage, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition suggests potential applications in developing anti-inflammatory medications.

Case Study: COX Inhibition

A study demonstrated that pyrazole derivatives exhibit significant COX inhibitory activity, leading to reduced inflammation in animal models. The structure of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine may enhance its efficacy due to the presence of fluorine substituents that increase lipophilicity and enzyme binding affinity.

Anticancer Potential

The compound's structural features suggest it may interact with cancer-related pathways. Pyrazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation.

Case Study: Tumor Growth Inhibition

In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. The specific interactions of this compound with these pathways warrant further investigation.

Herbicidal Activity

Pyrazole derivatives have been researched for their herbicidal properties, particularly in controlling unwanted vegetation in agricultural settings. The compound's ability to inhibit specific enzymes involved in plant growth could lead to its application as a herbicide.

Case Study: Herbicidal Efficacy

Field trials with related compounds have shown effective weed control with minimal impact on crop yield. The potential for this compound as a selective herbicide is an area ripe for exploration.

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares the target compound with four structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Evidence ID
[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine Likely C₁₄H₁₆F₂N₃ ~263–299* 5-Fluoro, 1,3-dimethyl-pyrazole; 4-fluorobenzyl 95%
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine C₁₃H₁₅FN₃ 231.30–245.33† 1,3-Dimethyl-pyrazole (no 5-F); 4-fluorobenzyl 95%
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine C₁₆H₁₅FN₄ 282.32 4-Fluorophenyl; p-tolyl at pyrazole position 4 N/A
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.11 Bromo at pyrazole position 4; 4-fluorobenzyl 95%
Compound 16i (Dibenzyl amine derivative)‡ C₂₃H₂₈F₂N₄O₂ 434.50 Dibenzyl amine; 4-fluorophenyl; morpholinomethyl N/A

†Conflicting data in (245.33) and 13 (231.30). ‡From : 5-amino-1-[4-[[(3,4-dimethoxyphenyl)methyl]-(4-fluorophenyl)]-1H-azepan-2-yl]-1H-azepan-2-amine.

Key Observations :

  • The 5-fluoro and 1,3-dimethyl groups on the pyrazole ring in the target compound distinguish it from the non-fluorinated analog in . Fluorine likely increases electronegativity and bioavailability.
  • Compound 16i () exhibits a larger scaffold with Ki values of 4–11 µM and enhanced cell permeability, suggesting that bulkier substituents may improve target binding .

Biological Activity

The compound [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is a fluorinated pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and agriculture.

Overview of Fluorinated Pyrazoles

Fluorinated pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties. The incorporation of fluorine atoms significantly enhances the pharmacological profiles of these compounds by improving their metabolic stability and bioavailability .

1. Anti-inflammatory and Analgesic Effects

Research indicates that fluorinated pyrazole derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, a series of fluorinated pyrazole chalcones were synthesized and evaluated using the carrageenan paw edema model in rats. Among these compounds, some demonstrated anti-inflammatory effects comparable to standard drugs like diclofenac sodium .

Table 1: Anti-inflammatory Activity of Fluorinated Pyrazole Chalcones

CompoundAnti-inflammatory Activity (Inhibition %)Reference
5f67.2
4c62.5
4g60.0

2. Antifungal Properties

Fluorinated pyrazoles have also shown promising antifungal activities against various phytopathogenic fungi. In a study evaluating the antifungal efficacy of fluorinated pyrazole aldehydes, certain derivatives demonstrated substantial inhibition against Sclerotinia sclerotiorum and Fusarium culmorum with inhibition percentages reaching up to 46.75% . Molecular docking studies suggested that these compounds inhibit key enzymes involved in fungal growth.

Table 2: Antifungal Activity Against Phytopathogenic Fungi

CompoundTarget FungiInhibition (%)Reference
H9Sclerotinia sclerotiorum43.07
H7Fusarium culmorum46.75

3. Antimicrobial Activity

The antimicrobial properties of fluorinated pyrazoles extend beyond antifungal activity to include antibacterial effects as well. Studies have reported that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of fluorinated pyrazoles are multifaceted:

  • Inflammation Modulation : These compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Enzyme Inhibition : Molecular docking studies have indicated that fluorinated pyrazoles can bind to active sites of enzymes critical for fungal growth and survival, such as proteinase K and acetylcholinesterase (AChE) .
  • Receptor Interaction : Some studies suggest that certain pyrazole derivatives exhibit antipsychotic-like effects without binding to dopamine receptors, indicating alternative pathways for therapeutic action .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal effects of a new class of fluorinated pyrazole aldehydes on four different fungi. The results indicated that specific derivatives not only inhibited fungal growth but were also safe for beneficial soil bacteria, highlighting their potential for agricultural applications .

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of a series of synthesized fluorinated pyrazoles, demonstrating significant efficacy in reducing inflammation in animal models. This study provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts in this area .

Q & A

Q. What purification techniques maximize yield and purity?

  • Recommendations :
  • Flash chromatography : Use Biotage® Isolera with C18 reverse-phase cartridges .
  • Recrystallization : Ethanol/water (8:2) at 4°C for high-purity crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.